molecular formula C12H11NO3 B274428 2-formyl-1-methyl-1H-indol-3-yl acetate

2-formyl-1-methyl-1H-indol-3-yl acetate

Cat. No.: B274428
M. Wt: 217.22 g/mol
InChI Key: RTBRCBKVALHKLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Formyl-1-methyl-1H-indol-3-yl acetate is a substituted indole derivative characterized by:

  • Methyl group at the N1 position of the indole ring.
  • Acetate ester at the C3 position.
  • Formyl group at the C2 position.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(2-formyl-1-methylindol-3-yl) acetate

InChI

InChI=1S/C12H11NO3/c1-8(15)16-12-9-5-3-4-6-10(9)13(2)11(12)7-14/h3-7H,1-2H3

InChI Key

RTBRCBKVALHKLJ-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(N(C2=CC=CC=C21)C)C=O

Canonical SMILES

CC(=O)OC1=C(N(C2=CC=CC=C21)C)C=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Comparable Indole Derivatives

Compound Name Substituents (Position) Functional Groups Key Properties/Applications References
2-Formyl-1-methyl-1H-indol-3-yl acetate -CH₃ (N1), -OAc (C3), -CHO (C2) Ester, formyl, methyl Hypothesized applications in drug synthesis (unconfirmed) N/A
Methyl 2-(1H-indol-3-yl)acetate -H (N1), -OAc (C3) Ester Precursor for hydrazide synthesis
Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate -CH₃ (N1), -OAc (C3), -OCH₃ (C5) Ester, methoxy, methyl Crystallographically characterized; used in agrochemical studies
Methyl 2-(1-methylindol-3-yl)-2-oxoacetate -CH₃ (N1), -COOCH₃ (C3), -CO (C2) Keto-ester, methyl Intermediate for bioactive derivatives
2-(1-Methyl-1H-indol-3-yl)acetamide -CH₃ (N1), -CONH₂ (C3) Amide, methyl Potential neuroprotective applications

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